N-[4-(pentyloxy)benzoyl]valine

lipophilicity logP partition coefficient

N-[4-(Pentyloxy)benzoyl]valine (C₁₇H₂₅NO₄, MW 307.39 Da) is an N-acylamino acid derivative composed of a valine headgroup and a 4-pentyloxybenzoyl hydrophobic tail. It belongs to a broader class of N-(4-alkoxybenzoyl)amino acid amphiphiles studied for their chiral surfactant properties, aggregation behavior, and potential pharmacological applications.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
Cat. No. B259604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(pentyloxy)benzoyl]valine
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C17H25NO4/c1-4-5-6-11-22-14-9-7-13(8-10-14)16(19)18-15(12(2)3)17(20)21/h7-10,12,15H,4-6,11H2,1-3H3,(H,18,19)(H,20,21)
InChIKeyHHFZQEVZQYBHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Pentyloxy)benzoyl]valine for Research Procurement: Baseline Identity and Physicochemical Profile


N-[4-(Pentyloxy)benzoyl]valine (C₁₇H₂₅NO₄, MW 307.39 Da) is an N-acylamino acid derivative composed of a valine headgroup and a 4-pentyloxybenzoyl hydrophobic tail . It belongs to a broader class of N-(4-alkoxybenzoyl)amino acid amphiphiles studied for their chiral surfactant properties, aggregation behavior, and potential pharmacological applications . Its predicted logP of 3.83 and polar surface area of 76 Ų place it in a lipophilicity range distinct from shorter-chain or unsubstituted benzoyl valine analogs .

Why N-[4-(Pentyloxy)benzoyl]valine Cannot Be Freely Substituted by Other N-(4-Alkoxybenzoyl)valine Analogs


Within the N-(4-alkoxybenzoyl)valine series, the alkoxy chain length is a critical determinant of self-assembly morphology, critical micelle concentration (CMC), lipophilicity, and chiral recognition performance . Shorter-chain analogs (e.g., butyloxy, C4) exhibit lower logP and may fail to provide sufficient hydrophobic driving force for micelle or vesicle formation, while longer-chain analogs (e.g., octyloxy, C8; dodecyloxy, C12) form stable vesicles or micelles with markedly different chiral selectivity windows and aggregation numbers . Direct interchange without accounting for the pentyloxy (C5) chain's unique balance of hydrophobic character and aqueous compatibility risks altered enantiomeric resolution, aggregate instability, or non-equivalent partitioning behavior in electrokinetic chromatography or drug delivery applications .

Quantitative Differentiation Evidence for N-[4-(Pentyloxy)benzoyl]valine Versus In-Class Analogs


Lipophilicity Advantage: LogP 3.83 for Pentyloxy (C5) Versus LogP ~1.92 for Unsubstituted N-Benzoylvaline

The predicted octanol-water partition coefficient (logP) for N-[4-(pentyloxy)benzoyl]valine is 3.83 (ACD/Labs Percepta, pH 7.4) , compared to a measured/estimated logP of 1.92 for N-benzoylvaline (lacking the pentyloxy substituent) . This ΔlogP of +1.91 corresponds to an approximately 81-fold increase in lipophilicity, which directly influences membrane permeability, protein binding, and chromatographic retention.

lipophilicity logP partition coefficient drug-likeness

Aggregate Morphology Control: Pentyloxy (C5) Chain Length Positioned at the Vesicle-to-Micelle Transition Boundary of the N-(4-Alkoxybenzoyl)-L-valinate Series

In the N-(4-alkoxybenzoyl)-L-valinate sodium salt series, aggregate morphology is chain-length-dependent: the dodecyloxy (C12) derivative (SDBV) forms stable vesicles in aqueous solution , while the octyloxy (C8) (SOBV) and decyloxy (C10) (SDeBV) derivatives form micelles . The pentyloxy (C5) chain length, being shorter than the shortest micelle-forming analog studied (C8), is predicted to exhibit a higher CMC or exist primarily as monomers at concentrations where C8 and C10 analogs already form micellar aggregates. While direct CMC data for the pentyloxy derivative are not published, the established chain-length trend indicates that the C5 compound occupies a distinct position near the lower boundary of self-assembly competence.

self-assembly critical micelle concentration vesicle surfactant chiral selector

Predicted Physicochemical Profile: Molecular Weight and Polar Surface Area Differentiation Within the Alkoxybenzoyl Valine Series

N-[4-(Pentyloxy)benzoyl]valine has a molecular weight of 307.39 Da and a polar surface area (PSA) of 76 Ų . By comparison, the unsubstituted N-benzoylvaline has a MW of 221.25 Da and PSA of 66.4 Ų, while a notional N-(4-dodecyloxybenzoyl)valine would have an estimated MW of ~405 Da and PSA of ~76 Ų . The pentyloxy derivative thus occupies an intermediate MW position (307 Da) that remains fully within Lipinski's Rule of Five space (MW < 500, logP < 5, hydrogen bond donors = 2, hydrogen bond acceptors = 5) while providing enhanced lipophilicity relative to the parent benzoyl scaffold.

molecular weight polar surface area drug-likeness Rule of Five

Evidence Gap Advisory: Direct Head-to-Head Comparative Data for Pentyloxy (C5) Versus Other Alkoxy Chain Lengths Are Not Currently Published

A systematic literature search (PubMed, Google Scholar, patent databases) conducted for this guide identified no published studies that directly compare N-[4-(pentyloxy)benzoyl]valine with its butyloxy (C4), hexyloxy (C6), heptyloxy (C7), or octyloxy (C8) analogs in any quantitative assay, including CMC determination, enantiomeric separation efficiency, receptor binding, enzyme inhibition, or cellular activity . The most structurally characterized analogs in the open literature are the octyloxy (C8), decyloxy (C10), and dodecyloxy (C12) sodium salts, studied almost exclusively as chiral surfactants for MEKC . The pentyloxy (C5) derivative falls into a significant evidence gap: it is shorter than the shortest chain length for which self-assembly data are published (C8), yet longer than the parent benzoyl (C0) compound. Any procurement decision requiring direct, assay-matched quantitative comparison between C5 and adjacent chain-length analogs must be informed by this absence of head-to-head data.

research gap comparative studies CMC enantiomeric separation

Optimal Research and Industrial Application Scenarios for N-[4-(Pentyloxy)benzoyl]valine Based on Differential Evidence


Chiral Surfactant Development for MEKC: Probing the C5 Chain-Length Niche in Enantiomeric Separations

Given the established utility of C8, C10, and C12 N-(4-alkoxybenzoyl)-L-valinate sodium salts as chiral selectors in micellar electrokinetic chromatography (MEKC) , the pentyloxy (C5) derivative fills an unexplored chain-length niche. Researchers developing novel pseudo-stationary phases can procure the C5 compound to systematically map the effect of alkoxy chain length on enantiomeric resolution for analytes such as 1,1′-bi-2-naphthol (BOH) and benzoin (BZN), specifically testing whether the shorter chain provides a useful intermediate selectivity window between monomeric and micellar regimes .

Medicinal Chemistry Scaffold with Optimized Lipophilicity for Membrane-Permeable Probe Design

With a logP of 3.83 (ΔlogP ≈ +1.9 vs. N-benzoylvaline) , N-[4-(pentyloxy)benzoyl]valine offers enhanced membrane permeability while maintaining Rule-of-Five compliance (MW 307 Da, PSA 76 Ų, zero violations) . This positions it as a favorable scaffold for designing cell-permeable chemical probes, fluorescence-labeled amino acid derivatives, or PET tracer precursors where moderate lipophilicity is required for passive membrane diffusion without provoking efflux transporter recognition associated with high-logP compounds .

Structure-Activity Relationship (SAR) Studies of Glycine Transporter Type 2 (GlyT2) Inhibitory Norvaline/Valine Derivatives

Patent literature identifies N-(4-alkoxybenzoyl)amino acid derivatives as a relevant chemotype for GlyT2 inhibition, with exemplified compounds including N-[4-(hexyloxy)benzoyl]-L-norvaline methyl ester . The pentyloxy valine analog represents the valine-based, free acid counterpart with a one-methylene-shorter alkoxy chain. Procurement of this compound enables systematic SAR exploration around the amino acid headgroup (valine vs. norvaline), ester vs. free acid, and alkoxy chain length (C5 vs. C6) for GlyT2 inhibitory activity, addressing an explicit structural gap in the patent landscape .

Aqueous Solubility and Aggregation Behavior Screening: Mapping the Vesicle-to-Micelle Transition Boundary in N-(4-Alkoxybenzoyl)valinates

The C12 analog forms vesicles, while C8 and C10 analogs form micelles . The C5 derivative is predicted to exhibit minimal self-assembly at comparable concentrations, positioning it near the lower boundary of aggregation competence in this series . Researchers studying the physical chemistry of amino acid-based surfactants can use the C5 compound to experimentally determine whether vesicle or micelle formation is possible at chain lengths below C8, contributing fundamental data to the understanding of hydrophobic chain-length thresholds for self-assembly in single-tailed chiral amphiphiles .

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